molecular formula C8H8N2O B561212 2-Ethyloxazolo[4,5-c]pyridine CAS No. 108988-42-7

2-Ethyloxazolo[4,5-c]pyridine

Cat. No.: B561212
CAS No.: 108988-42-7
M. Wt: 148.165
InChI Key: UBGCZJRZKQOJGG-UHFFFAOYSA-N
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Description

2-Ethyloxazolo[4,5-c]pyridine is a heterocyclic compound featuring an oxazole ring fused to a pyridine moiety at the [4,5-c] positions. The oxazole ring contains one oxygen and one nitrogen atom, distinguishing it from related triazole-, imidazole-, or dioxane-fused pyridines. The ethyl substituent at the 2-position of the oxazole ring may influence steric, electronic, and solubility properties, which are critical in pharmaceutical and materials science applications.

Properties

CAS No.

108988-42-7

Molecular Formula

C8H8N2O

Molecular Weight

148.165

IUPAC Name

2-ethyl-[1,3]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C8H8N2O/c1-2-8-10-6-5-9-4-3-7(6)11-8/h3-5H,2H2,1H3

InChI Key

UBGCZJRZKQOJGG-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(O1)C=CN=C2

Synonyms

Oxazolo[4,5-c]pyridine, 2-ethyl- (6CI,9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

Triazolo[4,5-c]pyridines
  • Key Features: Contain a triazole ring (three nitrogen atoms) fused to pyridine. Substituents like methyl (e.g., 4-methyl-1,2,3-triazolo[4,5-c]pyridine) or ribofuranosyl groups are common .
Imidazo[4,5-c]pyridines
  • Key Features : Feature an imidazole ring (two nitrogen atoms) fused to pyridine. Substituents include sulfonyl, benzyl, or halogen groups .
  • Comparison :
    • Reactivity : Imidazo derivatives undergo nitration and substitution reactions more readily due to the electron-rich imidazole ring .
    • Biological Activity : Imidazo[4,5-c]pyridines are explored as SSAO inhibitors () and kinase modulators, where substituents like phenylsulfonyl enhance target binding .
Dioxino[4,5-c]pyridines
  • Key Features: Contain a dioxane ring fused to pyridine. Substituents include hydroxymethyl and methyl groups (e.g., 5-hydroxymethyl-8-methyl-4H-dioxino[4,5-c]pyridine) .
  • Comparison :
    • Solubility : The oxygen-rich dioxane ring increases hydrophilicity compared to oxazole’s mixed O/N system.
    • Synthetic Routes : Synthesized via aldehyde/ketone reactions with pyridoxine, differing from triazolo/imidazo methods .

Physicochemical Properties

UV-Vis Spectra
  • Triazolo Derivatives: Exhibit absorption maxima between 224–300 nm (pH-dependent), influenced by substituents like thione or ribofuranosyl groups .
  • Imidazo Derivatives: Limited spectral data in evidence, but substituents like halogens or sulfonyl groups likely shift λmax due to electron withdrawal .
  • 2-Ethyloxazolo Hypotheses : The ethyl group may induce bathochromic shifts compared to methyl analogs, while the oxazole ring’s lower electron density might reduce absorbance intensity relative to triazolo systems.
Vibrational Modes
  • Triazolo Systems : DFT studies (B3LYP/6-31G(d,p)) show strong agreement between experimental and theoretical IR/Raman spectra, with PED values highlighting C-N and C-C stretching modes .
  • Oxazole Systems : Expected to show distinct C-O stretching vibrations (~1200 cm⁻¹) absent in nitrogen-only fused rings.

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